molecular formula C11H16BrNO B2600207 2-Methyl-4-pyrrolidin-1-ylphenol;hydrobromide CAS No. 2418723-42-7

2-Methyl-4-pyrrolidin-1-ylphenol;hydrobromide

Cat. No.: B2600207
CAS No.: 2418723-42-7
M. Wt: 258.159
InChI Key: WBKYPWOZUMAHDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-pyrrolidin-1-ylphenol;hydrobromide is a versatile chemical compound used in scientific research. Its unique properties make it ideal for studying various biological processes and developing new drugs. The compound is known for its perplexing structure and bursty behavior, which play a vital role in advancing scientific knowledge and innovation.

Preparation Methods

The synthesis of 2-Methyl-4-pyrrolidin-1-ylphenol;hydrobromide involves several steps. One common method includes the reaction of 2-methylphenol with pyrrolidine under specific conditions to form 2-Methyl-4-pyrrolidin-1-ylphenol. This intermediate is then reacted with hydrobromic acid to yield the hydrobromide salt . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

2-Methyl-4-pyrrolidin-1-ylphenol;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced phenolic compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles under suitable conditions.

Scientific Research Applications

2-Methyl-4-pyrrolidin-1-ylphenol;hydrobromide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is employed in studying biological processes, including enzyme interactions and cellular signaling pathways.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial chemical processes.

Comparison with Similar Compounds

2-Methyl-4-pyrrolidin-1-ylphenol;hydrobromide can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.

    Phenolic compounds: Compounds with phenolic groups often show antioxidant properties and can undergo similar chemical reactions.

    Hydrobromide salts: These salts are commonly used in pharmaceuticals for their stability and solubility.

Properties

IUPAC Name

2-methyl-4-pyrrolidin-1-ylphenol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.BrH/c1-9-8-10(4-5-11(9)13)12-6-2-3-7-12;/h4-5,8,13H,2-3,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKYPWOZUMAHDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCC2)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.